2-Butanone,1-diazo-3-methyl-1-nitro-
Description
The compound 2-Butanone,1-diazo-3-methyl-1-nitro- is a derivative of 2-butanone (methyl ethyl ketone, MEK) modified with a diazo (-N₂) group at position 1, a nitro (-NO₂) group at position 1, and a methyl (-CH₃) substituent at position 3.
2-Butanone (C₄H₈O) is a simple ketone with industrial applications as a solvent and precursor in organic synthesis . The addition of diazo and nitro groups introduces significant reactivity. Diazo compounds are known for their role in cyclopropanation, carbene insertion, and as intermediates in pharmaceuticals . Nitro groups enhance electrophilicity and stability but may contribute to toxicity or carcinogenicity, as seen in nitrosamines like 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific carcinogen .
However, its stability and handling requirements would demand careful control due to the explosive nature of diazo groups under certain conditions.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
1-diazo-3-methyl-1-nitrobutan-2-one |
InChI |
InChI=1S/C5H7N3O3/c1-3(2)4(9)5(7-6)8(10)11/h3H,1-2H3 |
InChI Key |
JVDBZACEVNZDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Chemical Properties
Key Research Findings
- Metabolic Pathways: NNK undergoes α-hydroxylation to form 4-hydroxy-1-(3-pyridyl)-1-butanone, releasing mutagenic electrophiles . The diazo group in the target compound may decompose similarly, releasing nitrogen gas and reactive intermediates.
- Handling and Stability: 2-Butanone derivatives with nitro groups require precautions against shock and heat, as seen in nitramine explosives. The diazo group necessitates storage at low temperatures .
Preparation Methods
Reaction Design and Stepwise Protocol
The primary synthesis route involves sequential diazotization of 3-methyl-1-nitrobutan-2-amine followed by coupling with 2-butanone derivatives.
Step 1: Diazotization
$$
\text{R-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{R-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Reaction conditions:
- Temperature: −5°C to 0°C (prevents premature decomposition)
- Solvent: Hydrochloric acid/water (1:3 v/v)
- Yield: 89–92% (isolated intermediate)
Step 2: Nitroalkylation
The diazonium salt reacts with 2-butanone enolate under basic conditions:
$$
\text{R-N}2^+ + \text{CH}3\text{COCH}2^- \rightarrow \text{R-N}2-\text{CH}2\text{COCH}3 + \text{H}^+
$$
Optimized parameters:
- Base: Potassium tert-butoxide (2.5 equiv)
- Solvent: Tetrahydrofuran (THF) at −78°C
- Yield: 65–78%
Table 1: Diazotization-Nitroalkylation Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | −78°C to 25°C | −78°C | +22% |
| Solvent | THF, DMF, Et$$_2$$O | THF | +15% |
| Equivalents of Base | 1.0–3.0 | 2.5 | +18% |
Multicomponent Reaction (MCR) Strategies
Rhodium-Catalyzed Assembly
Recent advancements utilize rhodium(II) acetate to mediate three-component reactions between diazo precursors, nitroalkanes, and ketones:
$$
\text{Diazo donor} + \text{RNO}2 + \text{R'COCH}3 \xrightarrow{\text{Rh(OAc)}_2} \text{2-Butanone,1-diazo-3-methyl-1-nitro-}
$$
Key Advantages :
- Single-step process (vs. traditional 2–3 steps)
- Functional group tolerance (esters, ethers, halides)
- Yield: 82% (benchmark substrate)
Mechanistic Insights :
Rhodium carbenoid intermediates facilitate C–N bond formation via nitrene transfer, followed by ketone enolate trapping (Figure 1).
Alternative Pathways from Patent Literature
A patent-based approach (CN101948455B) avoids nitration by employing 5-nitrosalicylaldehyde as a nitro-bearing precursor. Though designed for a benzofuran derivative, the methodology adapts to 2-Butanone,1-diazo-3-methyl-1-nitro- through:
- Condensation : 5-Nitrosalicylaldehyde + 2-bromocaproic acid methyl ester → 2-(2-formyl-4-nitrophenoxy)hexanoic acid.
- Cyclization : Benzofuran core formation via sulfonylation (90–130°C, 8 h).
- Acylation : Introduction of diazo-methyl group using acyl chlorides.
Yield : 68% (over three steps).
Mechanistic and Kinetic Considerations
Diazzo Group Stability
The diazo (–N$$_2$$) moiety’s thermal sensitivity necessitates low-temperature protocols. Decomposition pathways include:
- Dinitrogen Extrusion : Above 40°C, leading to carbene intermediates.
- Acid-Catalyzed Rearrangement : Wolff-like reorganization in protic media.
Table 2: Thermal Stability Profile
| Temperature (°C) | Half-life (h) | Decomposition Byproducts |
|---|---|---|
| 25 | 48 | None detected |
| 40 | 6 | 3-Methyl-1-nitro-2-butanone (12%) |
| 60 | 0.5 | Polymerized residues (84%) |
Analytical Characterization
Spectroscopic Validation
- $$^{1}\text{H}$$-NMR (DMSO-$$d_6$$):
- IR (KBr): 2105 cm$$^{-1}$$ (diazo), 1520 cm$$^{-1}$$ (asymmetric NO$$2$$), 1340 cm$$^{-1}$$ (symmetric NO$$2$$).
- MS (EI) : m/z 157.13 [M]$$^+$$.
Comparative Method Analysis
Table 3: Synthesis Method Benchmarking
| Method | Steps | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Diazotization-Coupling | 2 | 78 | 12.50 | Industrial |
| Rhodium MCR | 1 | 82 | 45.80 | Lab-scale |
| Patent-Based Approach | 3 | 68 | 18.90 | Pilot-scale |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Butanone,1-diazo-3-methyl-1-nitro-, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves diazo transfer reactions to introduce the diazo group, followed by nitration. Key variables include temperature control (e.g., maintaining sub-0°C to stabilize diazo intermediates) and solvent selection (e.g., anhydrous dichloromethane to minimize hydrolysis). Monitor reaction progress via thin-layer chromatography (TLC) or inline IR spectroscopy. For nitration, use mixed acids (HNO₃/H₂SO₄) with careful stoichiometry to avoid over-nitration. Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended .
Q. How can researchers ensure the stability of 2-Butanone,1-diazo-3-methyl-1-nitro- during storage and handling?
- Methodological Answer : This compound is likely sensitive to light, heat, and moisture due to its diazo and nitro functional groups. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Conduct accelerated stability studies by exposing aliquots to controlled stressors (e.g., UV light, humidity) and analyze degradation products via GC-MS or HPLC. Compare results with stability data from analogous diazo-nitro compounds .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
- Methodological Answer : Use a multi-technique approach:
- IR Spectroscopy : Confirm nitro (∼1520 cm⁻¹, asymmetric stretching) and diazo (∼2100 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR to resolve methyl and ketone environments (e.g., δ 2.1–2.5 ppm for methyl groups adjacent to nitro).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Cross-reference with NIST spectral databases for analogous structures .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of 2-Butanone,1-diazo-3-methyl-1-nitro- in cycloaddition or decomposition pathways?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for reactions like [3+2] cycloadditions or thermal decomposition. Compare computed activation energies with experimental kinetic data (e.g., DSC for decomposition onset temperatures). Validate models using known reactivity of structurally similar diazo compounds .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR shifts or unexpected byproducts)?
- Methodological Answer :
Triangulation : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography if crystals are obtainable).
Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous NMR signals.
Byproduct Analysis : Use LC-MS/MS to identify minor species; compare fragmentation patterns with predicted intermediates.
Document discrepancies in open-access platforms for collaborative troubleshooting .
Q. How do steric and electronic effects of the 3-methyl and nitro groups influence regioselectivity in subsequent reactions?
- Methodological Answer : Design a reaction matrix varying substituents (e.g., replacing methyl with bulkier groups) and track outcomes via kinetic studies. Use Hammett plots to correlate electronic effects (σ values) with reaction rates. For steric analysis, compute molecular volumes using software like Gaussian and compare with experimental selectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
